![molecular formula C31H49N9O11 B163335 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B CAS No. 137756-28-6](/img/structure/B163335.png)
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Overview
Description
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is a synthetically produced fluorescent siderophore . It is an analog of the natural siderophore ferrioxamine B . NBD-DFO is a highly-specific Fe3+ hydroxamate indicator/chelator . Its fluorescence is quenched by Fe3+ ions .
Synthesis Analysis
NBD-DFO was synthesized by coupling 7-Nitrobenz-2-oxa-1,3-diazole (NBD) to the terminal amino group of desferrioxamine B (DFO) .Molecular Structure Analysis
The molecular structure of NBD-DFO is derived from the coupling of 7-Nitrobenz-2-oxa-1,3-diazole (NBD) to desferrioxamine B (DFO) . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
NBD-DFO exhibits a reversible binding to Cu2+ ion in the presence of other metal ions, giving a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of NBD-DFO are largely determined by its fluorescent properties and its ability to bind with certain ions. For example, it exhibits a reversible binding to Cu2+ ion, resulting in a significant increase in fluorescence intensity .Scientific Research Applications
Environment-Sensitive Fluorescence
The fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is covalently attached to serotonin to create novel fluorescent analogs. These fluorescent ligands compete with the serotonin 1A receptor-specific radiolabeled agonist for binding to the receptor . This application is particularly useful in studying the molecular environment of the serotonin binding site in serotonin receptors .
Chemosensor for Copper Ions
A 7-nitrobenz-2-oxa-1,3-diazole (NBD) derived turn-on fluorescent probe exhibits a reversible binding to Cu2+ ions in the presence of other metal ions, giving a significant increase in fluorescence intensity . This probe has high sensitivity and selectivity towards Cu2+ in MeCN–H2O (1:1, v/v) with cell imaging possibilities with no or negligible cytotoxicity .
Iron Uptake by Plants
The synthetically produced fluorescent siderophore NBD-desferrioxamine B (NBD-DFO), an analog of the natural siderophore ferrioxamine B, is used to study iron uptake by plants .
Fluorescent Chemosensors
7-Nitrobenz-2-oxa-1,3-diazole (NBD) has been widely utilized as a fluorophore in various fluorescent chemosensors due to its emission at longer wavelengths and good cell permeability . NBD-based fluorescent probes for metal ions are generally based on the PET mechanism .
Glucose Uptake Monitoring
2-NBDG is a fluorescent glucose analog that has been used to monitor glucose uptake in live cells, serving as an indicator of cell viability .
Mechanism of Action
Target of Action
The primary target of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is copper (Cu2+) ions . It exhibits a reversible binding to Cu2+ ions in the presence of other metal ions . NBD-DFO is also a highly-specific Fe3+ hydroxamate indicator/chelator .
Mode of Action
NBD-DFO interacts with its targets by binding to them. This binding is reversible and results in a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 . This suggests a strong interaction between NBD-DFO and Cu2+ ions.
Biochemical Pathways
It is known that the compound plays a role in the uptake of iron by plants . The NBD-DFO is fluorescent only when unferrated and can thus be used as a probe to follow iron removal from the siderophore .
Pharmacokinetics
It is known that the compound demonstrates excellent permeation across membranes This suggests that it may have good bioavailability
Result of Action
The binding of NBD-DFO to Cu2+ ions results in a significant increase in fluorescence intensity . This can be used to image intracellular Cu2+ in cells . In the context of iron uptake by plants, NBD-DFO acts similarly to the natural siderophore ferrioxamine B .
Action Environment
The action of NBD-DFO can be influenced by environmental factors. For example, the rate of iron uptake was significantly lower in both cotton and maize plants in the presence of an antibiotic agent . This suggests that rhizosphere microorganisms play an important role in NBD-DFO-mediated iron uptake .
properties
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCERSHHCUHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160301 | |
Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
CAS RN |
137756-28-6 | |
Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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